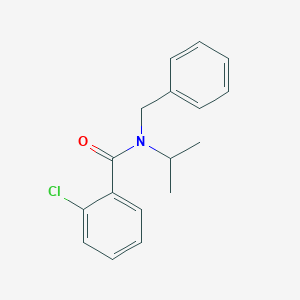
(2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a benzyl group substituted with two methoxy groups, an ethyl group, and a morpholine ring. The presence of these functional groups suggests that it could have interesting chemical properties and potential uses in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,3-dimethoxybenzyl halide with 2-morpholin-4-yl-ethylamine. This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring and the benzyl group could potentially result in interesting three-dimensional structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The morpholine ring and the benzyl group are both known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the morpholine ring could potentially make it more soluble in water compared to other benzyl compounds .Aplicaciones Científicas De Investigación
Material Science Applications
In the field of material science, research has focused on the modification of polymers to introduce novel properties. For instance, selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers using methyl iodide and benzyl chloride under mild conditions yields cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in developing responsive materials for various applications (Bütün, Armes, & Billingham, 2001). Furthermore, oxyanion-initiated polymerization techniques have been employed to synthesize amine methacrylate-based homopolymers and block copolymers, demonstrating the "living" character of the polymerization process and the potential for creating novel polymeric materials with tailored properties (Báñez, Robinson, Bütün, & Armes, 2001).
Biological Activity Studies
Research into the biological activities of compounds related to (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has shown significant promise. A study on enamine derivatives of 1,2,3,4-Tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepin-5-one, which shares structural similarities, revealed significant anti-inflammatory activity, suggesting the potential for developing new therapeutic agents (Nagarapu & Rao, 2002). Similarly, a new series of morpholine derivatives demonstrated promising antibacterial and antifungal activities, underscoring the role of such compounds in advancing antimicrobial research (AlKaissi, Khammas, & التميمي, 2015).
Synthesis and Chemical Reactions
The synthesis of pyrido[3,4-d]pyrimidines by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine illustrates the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Kuznetsov, Nam, & Chapyshev, 2007). Additionally, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole, involving morpholine addition, highlights innovative approaches to synthesizing biologically active molecules (Petrov, Popova, & Androsov, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17/h3-5,16H,6-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDBRIPQWHRONA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)
![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)
![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)
![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)
![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)
![2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate](/img/structure/B359133.png)
![Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B359134.png)
![2-[5-(3-chloro-4-methylphenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359135.png)
![2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359136.png)
![2-[5-(4-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359138.png)
![7-Methyl-2-(2-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359139.png)
![7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359142.png)
![2-(6-chloro-1,3-benzodioxol-5-yl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359143.png)
